1,2-Dioctanoyl-sn-glycerol

Vue d'ensemble

Description

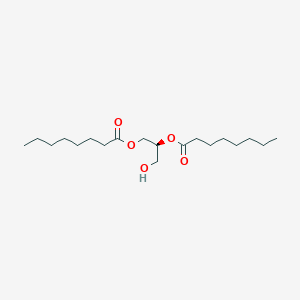

1,2-dioctanoyl-sn-glycerol is 1,2-diacyl-sn-glycerol in which both the 1- and 2-acyl groups are specified as octanoyl. Formula C19H36O5. It is a 1,2-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 2,3-dioctanoyl-sn-glycerol.

Mécanisme D'action

Target of Action

The primary target of 1,2-Dioctanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound is a cell-permeable analog of the second messenger Diacylglycerol (DAG), which is a physiological activator of PKC . It interacts with PKC, activating it and leading to the phosphorylation of other proteins . It has been shown to have a lower affinity for the α isoform of PKC than for the other isoforms .

Biochemical Pathways

The activation of PKC by this compound can affect various biochemical pathways. PKC plays a role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in DMSO and chloroform , suggesting that it may have good bioavailability due to its lipophilic nature.

Result of Action

The activation of PKC by this compound can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

Analyse Biochimique

Biochemical Properties

1,2-Dioctanoyl-sn-glycerol interacts with various enzymes and proteins, particularly protein kinase C (PKC) . It exhibits lower affinity for the α isoform of PKC than for the other isoforms . The nature of these interactions involves the activation of PKC, which then influences various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its activation of PKC can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PKC . It activates PKC, leading to changes in gene expression . This activation can also result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with PKC . It can affect metabolic flux or metabolite levels . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.

Activité Biologique

1,2-Dioctanoyl-sn-glycerol (DOG) is a synthetic diacylglycerol analog with significant biological activity, particularly as an activator of protein kinase C (PKC). Its structure consists of a glycerol backbone esterified with two octanoic acid chains, which allows it to function as a lipid second messenger in various cellular processes. This article explores the biological activity of DOG, focusing on its mechanisms of action, effects on different cell types, and implications in various fields such as oncology, immunology, and cell biology.

DOG activates PKC by mimicking diacylglycerol (DAG), a natural ligand for PKC. Upon entering the cell, DOG binds to the regulatory domain of PKC, inducing a conformational change that activates the enzyme. This activation leads to the phosphorylation of various target proteins and triggers downstream signaling cascades essential for cellular functions such as growth, differentiation, and apoptosis .

1. Cell Growth and Mitogenesis

DOG has been shown to stimulate mitogenesis in various cell types. It mimics the effects of tumor-promoting phorbol diesters, enhancing cellular proliferation and epidermal growth factor (EGF) binding. In studies involving human endothelial cells and other cell lines, DOG's ability to promote cell growth was linked to its activation of PKC pathways.

2. Neutrophil Activation

In immunological contexts, DOG stimulates neutrophils to release superoxide and undergo intense phosphorylation of specific proteins. This response is crucial for neutrophil function in immune responses . The superoxide release can be inhibited by PKC antagonists, indicating a significant role for PKC in this process.

3. Cardiac Function

Research indicates that DOG can depress L-type calcium currents in cardiac myocytes. This effect is concentration-dependent and suggests that DOG may play a role in modulating cardiac excitability and contractility . The inhibition of calcium currents highlights potential implications for cardiac health and disease.

4. Lipotoxicity and Cell Death

Excessive accumulation of DAG, including DOG, has been linked to lipotoxicity and necrotic cell death in yeast models. The Rim101 signaling pathway mediates this process, suggesting that DOG can induce cellular stress responses that may lead to cell death under certain conditions . This finding raises concerns about the potential toxic effects of high DAG levels in mammalian systems.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smolecule Study | DOG activates PKC leading to increased mitogenesis | Potential use in cancer research as a growth factor |

| Neutrophil Study | DOG induces superoxide release from neutrophils | Insights into immune response modulation |

| Cardiac Study | DOG inhibits L-type Ca²⁺ currents in rat myocytes | Possible implications for cardiac health |

| Lipotoxicity Study | Excess DAG triggers necrotic cell death via Rim101 pathway | Concerns regarding lipid overload in metabolic diseases |

Applications

- Oncology : DOG's ability to activate PKC makes it valuable for studying cancer cell proliferation and signaling pathways involved in tumor growth.

- Immunology : Its role in neutrophil activation positions DOG as a potential modulator of immune responses.

- Cardiology : Understanding its effects on calcium currents may inform therapeutic strategies for heart diseases.

- Cell Biology : As a tool for investigating lipid signaling pathways, DOG can help elucidate mechanisms underlying various cellular processes.

Applications De Recherche Scientifique

Cellular Signaling and Protein Kinase C Activation

Mechanism of Action : DiC8 is recognized for its role as a potent activator of PKC, a family of enzymes that play critical roles in several cellular functions, including cell growth, differentiation, and apoptosis. The activation of PKC by DiC8 leads to various downstream effects, including altered gene expression and changes in cell morphology .

Research Findings :

- DiC8 induces a transient translocation of PKC to the plasma membrane, which is essential for its activation .

- It has been shown to stimulate neutrophils to release superoxide, a reactive oxygen species involved in immune responses. This effect is mediated through distinct pathways that do not solely rely on PKC phosphorylation .

Cardiovascular Research

Effects on Cardiac Cells : DiC8 has been studied for its effects on cardiac myocytes, where it inhibits L-type calcium currents (ICa,L). This inhibition is significant as it suggests potential implications for understanding cardiac function and dysfunction .

Key Findings :

- The compound demonstrates a concentration-dependent inhibition of ICa,L with a half-maximal inhibitory concentration of approximately 2.2 µM .

- It alters the inactivation kinetics of calcium channels, which could have therapeutic implications for conditions such as arrhythmias.

Fertility Studies

Role in Sperm Function : Recent studies have indicated that DiC8 can induce the acrosome reaction in human sperm, an essential process for fertilization. This property highlights its potential applications in reproductive biology and fertility treatments .

Cancer Research

Tumor Promotion and Cell Proliferation : DiC8 has been implicated in studies examining tumor promotion mechanisms. It mimics the effects of phorbol esters, which are known tumor promoters, by activating PKC pathways that lead to increased cell proliferation and survival .

Case Studies :

- Research indicates that DiC8 can enhance the proliferation of cancer cell lines such as MCF-7 (breast cancer) cells, suggesting its role in cancer biology and potential use in therapeutic strategies .

Biochemical Applications

Use in Laboratory Settings : Due to its ability to activate PKC selectively, DiC8 is widely used as a biochemical tool in research laboratories to study PKC-related signaling pathways. It serves as a model compound for understanding diacylglycerol signaling and its implications in various biological processes.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Signaling | Activates PKC leading to various cellular responses | Induces superoxide release from neutrophils; distinct activation pathways |

| Cardiovascular Research | Inhibits L-type calcium currents in cardiac myocytes | Concentration-dependent inhibition with implications for arrhythmias |

| Fertility Studies | Induces acrosome reaction in human sperm | Important for understanding fertilization mechanisms |

| Cancer Research | Mimics tumor-promoting effects through PKC activation | Enhances proliferation of cancer cell lines |

| Biochemical Applications | Used as a tool to study PKC signaling pathways | Serves as a model compound for diacylglycerol research |

Propriétés

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoyl-sn-glycerol (this compound) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

- Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]

- Modulation of ion channels: this compound has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]

- Regulation of gene expression: In some cell types, PKC activation by this compound influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

ANone: The structural characterization of this compound is as follows:

A: this compound itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

ANone: While the provided research focuses primarily on experimental studies of this compound, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

ANone: While the provided research primarily focuses on the effects of this compound, understanding its SAR is crucial for developing more potent and selective PKC activators.

- Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] this compound, with its eight-carbon acyl chains, exhibits good cell permeability.

- Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.